molecular formula C16H19NO2 B2935597 N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide CAS No. 878683-23-9

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide

Cat. No.: B2935597
CAS No.: 878683-23-9
M. Wt: 257.333
InChI Key: WYIMMAALTFIADT-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a 3,5-dimethylphenyl group and a 5-methylfuran-2-yl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide typically involves the following steps:

    Formation of the Amide Bond: The starting materials, 3,5-dimethylphenylamine and 3-(5-methylfuran-2-yl)propanoic acid, are reacted together in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to scale up the reaction.

    Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding furanones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, acids, or bases can be employed depending on the specific substitution reaction.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-3-(2-furyl)propanamide
  • N-(3,5-dimethylphenyl)-3-(5-methylthiophen-2-yl)propanamide
  • N-(3,5-dimethylphenyl)-3-(5-methylpyridin-2-yl)propanamide

Uniqueness

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide is unique due to the presence of both a 3,5-dimethylphenyl group and a 5-methylfuran-2-yl group, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-8-12(2)10-14(9-11)17-16(18)7-6-15-5-4-13(3)19-15/h4-5,8-10H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIMMAALTFIADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328645
Record name N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676547
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

878683-23-9
Record name N-(3,5-dimethylphenyl)-3-(5-methylfuran-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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